molecular formula C15H20BrClO B14411379 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- CAS No. 83060-13-3

2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)-

Cat. No.: B14411379
CAS No.: 83060-13-3
M. Wt: 331.67 g/mol
InChI Key: BWALZYVILRSXNY-XPEVOSFMSA-N
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Description

2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- involves several steps, including the formation of the oxocin ring and the introduction of the bromopropyl, chloro, and penten-4-ynyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The bromopropyl and chloro groups can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as azides or amines.

Scientific Research Applications

2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxocin derivatives with different substituents. These compounds may share some structural features but differ in their chemical and biological properties.

Uniqueness

The uniqueness of 2H-Oxocin, 8-((1S)-1-bromopropyl)-3-chloro-3,4,7,8-tetrahydro-2-(2Z)-2-penten-4-ynyl-, (2S,3S,8S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

83060-13-3

Molecular Formula

C15H20BrClO

Molecular Weight

331.67 g/mol

IUPAC Name

(2S,3S,5Z,8S)-8-[(1S)-1-bromopropyl]-3-chloro-2-[(Z)-pent-2-en-4-ynyl]-3,4,7,8-tetrahydro-2H-oxocine

InChI

InChI=1S/C15H20BrClO/c1-3-5-6-11-15-13(17)9-7-8-10-14(18-15)12(16)4-2/h1,5-8,12-15H,4,9-11H2,2H3/b6-5-,8-7-/t12-,13-,14-,15-/m0/s1

InChI Key

BWALZYVILRSXNY-XPEVOSFMSA-N

Isomeric SMILES

CC[C@@H]([C@@H]1C/C=C\C[C@@H]([C@@H](O1)C/C=C\C#C)Cl)Br

Canonical SMILES

CCC(C1CC=CCC(C(O1)CC=CC#C)Cl)Br

Origin of Product

United States

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